SGC-iMLLT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SGC-iMLLT es una sonda química de primera clase y un potente inhibidor selectivo de las interacciones MLLT1/3-histona. Ha mostrado una alta actividad de unión hacia el dominio YEATS de MLLT1 y el dominio YEATS de MLLT3, convirtiéndolo en una herramienta valiosa en la investigación epigenética .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

SGC-iMLLT se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de intermedios específicos. La ruta sintética normalmente implica los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se forma a través de una serie de reacciones de condensación.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión y selectividad.

Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para alcanzar una alta pureza.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se produce normalmente en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso de producción implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

SGC-iMLLT experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción para producir formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir formas reducidas con propiedades químicas alteradas .

Aplicaciones Científicas De Investigación

Epigenetic Research

SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .

Cancer Research

The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .

Drug Discovery

As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .

Case Studies

| Study | Findings | Cell Line Tested | Concentration | Outcome |

|---|---|---|---|---|

| Study 1 | This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain. | MV-4-11 (AML) | 1 µM | Decreased MYC expression |

| Study 2 | Inhibition of histone interactions led to reduced proliferation in HGC-27 cells. | HGC-27 (gastric cancer) | 19 µM | Suppressed cell growth |

| Study 3 | This compound engaged cellular targets confirmed via NanoBRET and CETSA assays. | HEK293 (human embryonic kidney) | 10 µM | Confirmed target engagement |

Pharmacokinetics and Stability

This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .

Mecanismo De Acción

SGC-iMLLT ejerce sus efectos inhibiendo selectivamente la interacción entre MLLT1/3 e histonas. El compuesto se une al dominio YEATS de MLLT1 y MLLT3, evitando su interacción con las marcas de acetilación de histonas. Esta inhibición interrumpe el reclutamiento de la maquinaria transcripcional a los genes diana, lo que lleva a una expresión génica alterada. Los objetivos moleculares primarios de this compound son los dominios YEATS de MLLT1 y MLLT3 .

Comparación Con Compuestos Similares

SGC-iMLLT es único en su alta selectividad y potencia como inhibidor de las interacciones MLLT1/3-histona. Los compuestos similares incluyen:

dBET57: Un degradador PROTAC selectivo de BRD4.

YUKA1: Un inhibidor específico de KDM5A.

Sonda Química 92: Otro potente inhibidor de las interacciones del dominio YEATS .

This compound destaca por su excelente selectividad sobre otras proteínas humanas del dominio YEATS y bromodominios, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de MLLT1 y MLLT3 en la regulación epigenética .

Actividad Biológica

SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.

This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .

Potency and Selectivity

In various assays, this compound has demonstrated potent inhibitory effects:

- AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .

- NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .

The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

-

Acute Myeloid Leukemia (AML) :

- Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .

- The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.

-

Cell Line Studies :

- In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.

Structural Insights

The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .

Comparative Activity

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MLLT1 | 0.15 | High selectivity for YEATS2/4 |

| NVS-MLLT-1 | MLLT3 | 0.254 | High selectivity across bromodomains |

| Control (NVS-MLLT-C) | None | >30 | No activity |

This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .

Propiedades

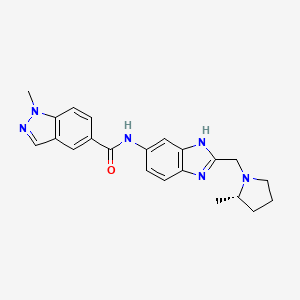

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.